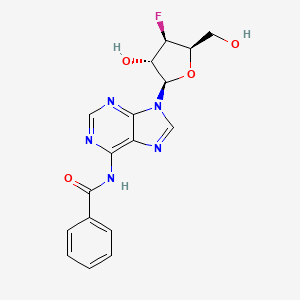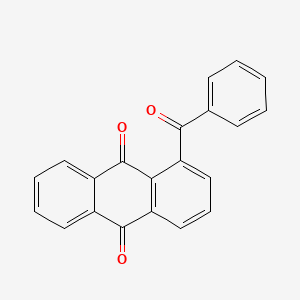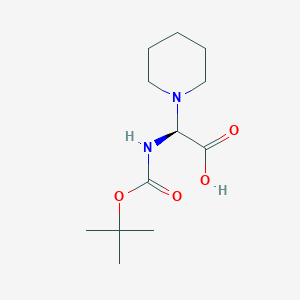
Boc-3-(1-piperidinyl)-L-Ala-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-3-(1-piperidinyl)-L-Ala-OH, also known as Boc-3-(1-piperidinyl)-L-alanine, is a compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol It is a derivative of L-alanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side chain contains a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of Boc-L-alanine with piperidine in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for Boc-3-(1-piperidinyl)-L-Ala-OH are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-3-(1-piperidinyl)-L-Ala-OH can undergo various chemical reactions, including:
Substitution Reactions: The piperidine ring can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products
Substitution Reactions: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.
Deprotection Reactions: The major product is the free amine derivative of L-alanine.
Applications De Recherche Scientifique
Boc-3-(1-piperidinyl)-L-Ala-OH has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Boc-3-(1-piperidinyl)-L-Ala-OH is primarily related to its ability to act as a precursor or intermediate in the synthesis of bioactive compounds. The piperidine ring and the Boc-protected amino group provide sites for further chemical modifications, allowing the compound to interact with various molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-L-alanine: Similar in structure but lacks the piperidine ring.
Boc-3-(1-piperidinyl)-D-Ala-OH: The D-isomer of the compound.
Boc-3-(1-piperidinyl)-glycine: Similar but with a glycine backbone instead of alanine.
Uniqueness
Boc-3-(1-piperidinyl)-L-Ala-OH is unique due to the presence of both the Boc-protected amino group and the piperidine ring. This combination provides a versatile scaffold for the synthesis of a wide range of derivatives with potential biological activity .
Propriétés
Formule moléculaire |
C12H22N2O4 |
|---|---|
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-1-ylacetic acid |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-9(10(15)16)14-7-5-4-6-8-14/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)/t9-/m0/s1 |
Clé InChI |
DQPKRWOYCXYYSH-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](C(=O)O)N1CCCCC1 |
SMILES canonique |
CC(C)(C)OC(=O)NC(C(=O)O)N1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]-](/img/structure/B13144008.png)
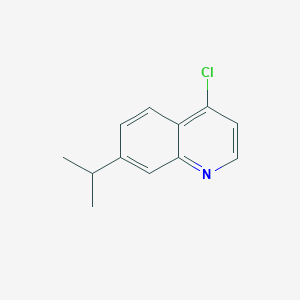
![5-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13144012.png)
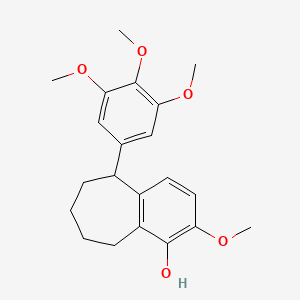
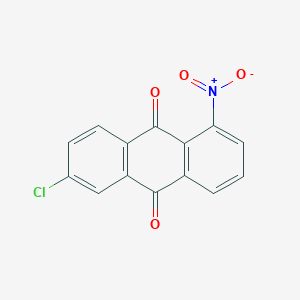
![N,N'-([2,2'-Bipyridine]-3,3'-diyl)bis(3,4,5-tris(dodecyloxy)benzamide)](/img/structure/B13144020.png)
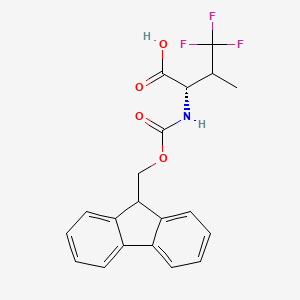
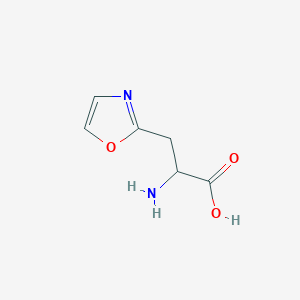
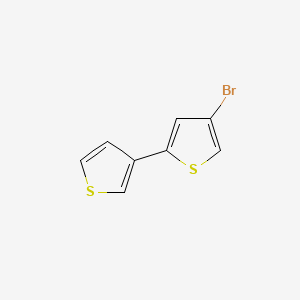
![(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13144052.png)
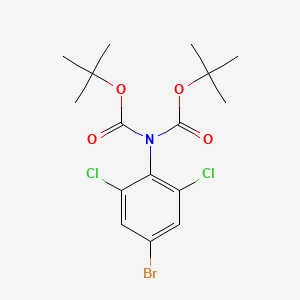
![(2S)-2-[[(2S,5S,8S,11S)-3,6,9,12-tetraamino-11-benzyl-14-cyclohexyl-8-[3-(diaminomethylideneamino)propyl]-5-(hydroxymethyl)-4,7,10,13-tetraoxo-2-propan-2-yltetradecanoyl]amino]pentanediamide](/img/structure/B13144055.png)
